Cas no 734545-74-5 (1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine)

1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine is a specialized chemical compound featuring a piperazine core substituted with a 6-chloropyridine-3-carbonyl moiety and a 2,3-dimethylphenyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the chloropyridine and dimethylphenyl groups enhances its versatility in cross-coupling reactions and as a scaffold for further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic applications, making it a valuable reagent for medicinal chemistry and drug development. The compound is typically characterized by high purity and stability under standard handling conditions.
1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine structure
734545-74-5 structure
Product Name:1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine
CAS No:734545-74-5
MF:C18H20ClN3O
MW:329.823903083801
CID:5681577
PubChem ID:2460510
Update Time:2025-05-26

1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 734545-74-5
    • AKOS017035602
    • 1-(6-chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine
    • Z26850206
    • EN300-26591579
    • 1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine
    • Inchi: 1S/C18H20ClN3O/c1-13-4-3-5-16(14(13)2)21-8-10-22(11-9-21)18(23)15-6-7-17(19)20-12-15/h3-7,12H,8-11H2,1-2H3
    • InChI Key: SWWOTYAIYJHFFE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(N1CCN(C2C=CC=C(C)C=2C)CC1)=O

Computed Properties

  • Exact Mass: 329.1294900g/mol
  • Monoisotopic Mass: 329.1294900g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 36.4Ų

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Additional information on 1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine

Comprehensive Overview of 1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine (CAS No. 734545-74-5)

The compound 1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine (CAS No. 734545-74-5) is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloropyridine moiety and a dimethylphenyl group linked via a piperazine backbone, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in the context of central nervous system (CNS) targets and enzyme inhibition.

In recent years, the demand for highly selective ligands and small-molecule modulators has surged, driven by advancements in precision medicine and computational drug design. This compound’s 6-chloropyridine-3-carbonyl segment is notable for its electron-withdrawing properties, which enhance binding affinity to specific protein targets. Meanwhile, the 2,3-dimethylphenyl group contributes to lipophilicity, a critical factor in blood-brain barrier (BBB) penetration—a hot topic in neuropharmacology. These attributes align with current trends in AI-driven molecular optimization, where researchers leverage machine learning to predict ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

From a synthetic chemistry perspective, CAS No. 734545-74-5 exemplifies the convergence of heterocyclic chemistry and scaffold diversification. Its synthesis often involves amide coupling reactions between 6-chloronicotinic acid derivatives and substituted piperazines, a process optimized for yield and purity. The compound’s stability under physiological conditions has also sparked interest in its use as a probe molecule in high-throughput screening (HTS) assays, a technique widely discussed in drug repurposing studies.

Environmental and regulatory considerations further highlight the relevance of this compound. With growing emphasis on green chemistry, researchers are investigating solvent-free or catalytic methods to synthesize 1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine, reducing waste and energy consumption. Additionally, its non-toxic profile (as per available data) positions it favorably compared to traditional halogenated intermediates, addressing concerns raised in sustainable pharmaceutical manufacturing forums.

In the context of intellectual property, patents referencing 734545-74-5 often cite its utility in G-protein-coupled receptor (GPCR) modulation, a dominant theme in biotech innovation. This aligns with frequent search queries such as "new GPCR ligands 2024" or "piperazine derivatives in drug development", reflecting market demand for novel bioactive compounds. Analytical techniques like LC-MS and NMR spectroscopy are routinely employed to characterize this molecule, ensuring compliance with ICH guidelines for impurity profiling.

Looking ahead, the versatility of 1-(6-Chloropyridine-3-carbonyl)-4-(2,3-dimethylphenyl)piperazine may extend to material science, where its aromatic systems could contribute to organic semiconductors or metal-organic frameworks (MOFs). Such interdisciplinary applications resonate with trending searches on "hybrid organic-inorganic materials", demonstrating the compound’s broader scientific appeal beyond life sciences.

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